Methyl 3-azabicyclo[3.1.1]heptane-1-carboxylate;hydrochloride
Description
Methyl 3-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride is a bicyclic amine derivative featuring a seven-membered bicyclo[3.1.1]heptane core with a nitrogen atom at position 3 and a methyl ester group at position 1. Its hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications. This compound has garnered attention as a bioisostere for meta-substituted benzene rings due to its similar exit vector angles (119–120°) and substituent distances (~5 Å) . Recent synthetic methods, such as those by Dibchak et al. (2023), enable scalable production via [2σ+2π] cycloadditions or photochemical [3σ+2σ] strategies .
Properties
Molecular Formula |
C8H14ClNO2 |
|---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
methyl 3-azabicyclo[3.1.1]heptane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-7(10)8-2-6(3-8)4-9-5-8;/h6,9H,2-5H2,1H3;1H |
InChI Key |
JIZQWSGJNQPEKM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC(C1)CNC2.Cl |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex nitrogen-containing molecules. Biology: It serves as a tool in biological studies to investigate the role of nitrogen-containing compounds in various biological processes. Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor for drug development. Industry: It is utilized in the manufacturing of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which methyl 3-azabicyclo[3.1.1]heptane-1-carboxylate;hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and functional distinctions between Methyl 3-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride and related bicyclic amines:
Key Comparative Insights
Ring System and Bioisosteric Utility
- 3-Azabicyclo[3.1.1]heptane Derivatives : These compounds replicate the spatial and electronic properties of meta-substituted benzenes, making them valuable in drug design to improve metabolic stability while retaining target engagement . For example, their angle between substituents (119–120°) closely matches benzene’s 120°, unlike [3.1.0]hexane derivatives, which exhibit higher strain and shorter substituent distances .
Functional Group Impact
- Trifluoromethyl and Oxa Groups : The [2.2.1]heptane derivative () incorporates a trifluoromethyl group, enhancing lipophilicity and metabolic resistance but deviating from bioisosteric geometry .
Hazard Profiles
- The target compound () carries warnings for skin/eye irritation (H315, H319) and acute toxicity (H302), common among bicyclic amines. Trifluoromethyl derivatives may pose distinct hazards due to fluorine’s persistence .
Pharmaceutical Relevance
- Drug Development : Substituted 3-azabicyclo[3.1.1]heptanes are explored as central nervous system (CNS) agents due to their ability to cross the blood-brain barrier .
- Intermediate Utility : [3.1.0]hexane derivatives (e.g., CAS 1536392-01-4) serve as precursors in synthesizing sp³-rich scaffolds for kinase inhibitors .
Physicochemical Data
Chemical Reactions Analysis
Core Reactivity and Functional Group Transformations
The compound’s bicyclic framework and ester/carboxylate groups facilitate reactions such as:
-
Ester hydrolysis : Conversion to carboxylic acids under acidic or basic conditions. For example, alkali hydrolysis of the methyl ester group yields the corresponding carboxylic acid derivative .
-
Amide formation : Reaction with amines or ammonia under coupling agents (e.g., DCC) to form amides .
-
Reduction : The ester group can be reduced to primary alcohols using agents like LiAlH₄ or NaBH₄ .
Substituent Tolerance in Reduction-Isomerization Reactions
A study demonstrated the compound’s versatility in accommodating diverse substituents during reduction-isomerization sequences :
| Substituent | Reagent System | Yield | Product Application |
|---|---|---|---|
| Alkyl (e.g., Me) | LiAlH₄/THF | 85–92% | Bioactive intermediates |
| Halogens (F, Cl) | NaBH₄/CoCl₂/MeOH | 78–89% | Fluorinated drug candidates |
| -CO₂tBu | DIBAL/NaBH₄ | 72% | Protected carboxylic acids |
| -CN | NaBH₄ | 68% | Amino acid precursors |
This table highlights the compound’s adaptability to electronic and steric variations, enabling access to structurally diverse derivatives.
Reactions with Nitrogenous Reagents
-
Curtius rearrangement : Converts carbonyl groups to isocyanates, which hydrolyze to amines (e.g., 25, 74% yield as HCl salt) .
-
Strecker reaction : Aliphatic aldehydes derived from the compound react with cyanide and ammonia to form α-amino acids (e.g., 26) .
-
Staudinger reaction : Azides derived from alkyl bromides form iminophosphoranes, enabling access to diamines (e.g., 42) .
Functionalization for Medicinal Chemistry
The compound serves as a scaffold for bioisosteric replacements. For example:
-
Fluorination : Treatment with Et₂NSF₃ introduces fluorine atoms, yielding mono-fluoro carboxylic acids (e.g., 44) .
-
Trifluoromethylation : Reaction with SF₄ converts carboxylic acids to CF₃ derivatives (e.g., 43) .
Comparative Acidity and Electronic Effects
The bicyclic core influences electronic properties. Experimental pKa measurements show:
-
The 3-oxabicyclo[3.1.1]heptane carboxylic acid derivative (18b) has a pKa of 4.8, comparable to meta-methyl benzoic acid (pKa 4.7) .
-
Saturation of the benzene ring reduces acidity by ~0.7 pKa units, confirming electronic modulation via the bicyclic structure .
Structural Confirmation and Analytical Data
Preparation Methods
Azomethine Ylide-Mediated Cycloadditions
The 1,3-dipolar cycloaddition (1,3-DC) reaction between azomethine ylides and cyclopropenes has emerged as a robust method for constructing 3-azabicyclo[3.1.1]heptane derivatives. A seminal study demonstrated that stable azomethine ylides, such as protonated Ruhemann’s purple (PRP), react with 3-substituted cyclopropenes under mild conditions to form bis-spirocyclic products with high diastereofacial selectivity. For instance, the reaction of PRP with 1,2-diphenylcyclopropene in acetonitrile at 65°C yielded the bicyclic adduct in 78% yield after recrystallization.
Solvent screening revealed that aprotic media like acetonitrile or 1,4-dioxane are critical for maintaining the stability of the 1,3-dipole, while protic solvents such as methanol led to premature deprotonation and reaction failure. Density functional theory (DFT) calculations at the M11/cc-pVDZ level corroborated the role of HOMO-LUMO interactions in governing regioselectivity.
Adaptations for Heptane Ring Formation
To transition from hexane to heptane systems, modifications involving strained alkene dipolarophiles have been explored. For example, 3,3-disubstituted cyclopropenes undergo cycloaddition with PRP to generate fused bicyclic structures, which can be further functionalized via hydrolysis or reduction. A representative synthesis involves treating cyclopropene 2c (3-ethyl-substituted) with PRP in dichloromethane at reflux, affording the heptane precursor in 72% yield. Subsequent esterification with methyl chloroformate and hydrochloride salt formation completes the synthesis.
Reductive Synthesis from Spirocyclic Oxetanyl Nitriles
Mechanism and Scope
A groundbreaking approach developed by Mykhailiuk and co-workers employs the reduction of spirocyclic oxetanyl nitriles to access 3-azabicyclo[3.1.1]heptanes. The reaction proceeds via a two-step sequence:
- Spirocyclization : Oxetane rings are formed through nucleophilic addition to activated nitriles.
- Reductive Ring-Opening : Lithium aluminum hydride (LiAlH4) reduces the nitrile to an amine, concurrently opening the oxetane to form the bicyclic framework.
This method offers scalability, with multigram quantities of the heptane core synthesized in 65–85% yields. The protocol’s versatility is highlighted by its application in modifying Rupatidine, where the pyridine ring was replaced with the 3-azabicyclo[3.1.1]heptane moiety to enhance metabolic stability.
Optimization of Reductive Conditions
Key parameters influencing the reduction include:
- Temperature : Reactions performed at −78°C minimized side reactions.
- Solvent : Tetrahydrofuran (THF) provided optimal solubility and reaction control.
- Stoichiometry : A 2:1 ratio of LiAlH4 to nitrile ensured complete conversion.
Post-reduction, esterification with methyl chloroformate in dichloromethane at 0°C yielded the methyl ester, which was isolated as the hydrochloride salt via treatment with HCl gas.
Chiral Resolution of Racemic Mixtures
Diastereomeric Salt Formation
For enantiomerically pure products, chiral resolution using L-(+)-mandelic acid has been successfully applied, as demonstrated in the synthesis of related azabicyclo compounds. The process involves:
- Base Treatment : Racemic methyl 3-azabicyclo[3.1.1]heptane-1-carboxylate is suspended in dichloromethane and treated with sodium carbonate to free the amine.
- Salt Crystallization : Addition of L-(+)-mandelic acid in acetone at 5–8°C induces selective crystallization of the S,S,S-diastereomeric salt.
- Acid Liberation : The salt is treated with hydrochloric acid to regenerate the enantiopure hydrochloride.
This method achieved a 65% yield of optically pure product with an enantiomeric excess (ee) >99%, as confirmed by polarimetry.
Solvent and Temperature Effects
- Solvent Choice : Dichloromethane and acetone were critical for achieving high solubility and crystal purity.
- Temperature Control : Maintaining temperatures below 10°C during salt formation prevented racemization.
Hydrochloride Salt Formation and Characterization
Salt Precipitation Protocols
The final hydrochloride salt is precipitated by treating the free base with concentrated HCl in acetone. Key steps include:
Analytical Data
- Melting Point : 182–184°C (decomposition).
- Optical Rotation : [α]D²⁵ = +15.3° (c = 1, H2O).
- X-ray Crystallography : Confirmed the cis-endo configuration of the bicyclic framework.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Diastereoselectivity | Scalability | Key Advantage |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | 42–78 | High | Moderate | Direct spirocyclic formation |
| Reductive Synthesis | 65–85 | N/A | High | Scalable, broad substrate scope |
| Chiral Resolution | 65 | >99% ee | Low | Enantiopure product |
Q & A
Q. Table 1: Representative Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | DMF, 70°C, 12h | 65–75 | 90 |
| Quaternization | HCl gas, EtOH | 80–85 | 95 |
| Final Purification | Recrystallization (MeOH) | 70 | 98 |
Advanced Question: How can structural characterization challenges (e.g., stereochemistry) be addressed for this compound?
Answer:
Stereochemical ambiguity in the bicyclic framework requires:
- 2D NMR (COSY, NOESY) : Resolves spatial proximity of protons (e.g., distinguishing axial vs. equatorial substituents) .
- X-ray Crystallography : Confirms absolute configuration, especially for chiral centers .
- Isotopic Labeling : ¹⁵N NMR clarifies nitrogen hybridization in the azabicyclic core .
Basic Question: What analytical methods validate purity and identity?
Answer:
- HPLC/GC : Quantifies impurities (<0.1% via reverse-phase HPLC) .
- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺ = 192.08 m/z) and fragmentation patterns .
- Elemental Analysis : Validates C, H, N, Cl content within ±0.3% theoretical values .
Advanced Question: How can contradictions in pharmacological data (e.g., acetylcholinesterase inhibition vs. receptor modulation) be resolved?
Answer:
Discrepancies arise from assay-specific conditions (e.g., enzyme vs. cell-based systems). Mitigation strategies include:
Q. Table 2: Comparative Pharmacological Data
| Assay Type | IC₅₀ (nM) | Target | Reference |
|---|---|---|---|
| Acetylcholinesterase Inhibition | 120 ± 15 | Enzyme | |
| Nicotinic Receptor Binding | 450 ± 50 | α7 nAChR |
Advanced Question: What methodologies optimize structure-activity relationship (SAR) studies for derivatives?
Answer:
- Systematic Substitution : Replace the methyl ester with amides or heterocycles to assess bioactivity .
- Physicochemical Profiling : LogP (1.8–2.5) and pKa (7.1–7.5) guide bioavailability .
- In Silico QSAR Models : Predict binding affinity using molecular descriptors (e.g., polar surface area) .
Advanced Question: How to address scale-up challenges (e.g., low yield in industrial synthesis)?
Answer:
- Flow Chemistry : Enhances heat transfer and reduces side reactions during cyclization .
- Catalyst Recycling : Immobilized catalysts (e.g., polymer-supported HCl) improve cost efficiency .
- Crystallization Optimization : Antisolvent addition (e.g., heptane) increases yield to >85% .
Advanced Question: How to reconcile discrepancies between in vitro and in vivo biological activity?
Answer:
- ADME Studies : Measure plasma protein binding (>90%) and metabolic stability (CYP450 assays) .
- Pharmacokinetic Modeling : Predict CNS penetration using logBB (blood-brain barrier ratio) .
- Metabolite Identification : LC-MS/MS identifies active metabolites contributing to in vivo effects .
Advanced Question: What computational strategies predict neuropharmacological targets?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding to acetylcholine-binding protein (AChBP) over 100 ns .
- Pharmacophore Modeling : Identify critical H-bond donors/acceptors in the bicyclic core .
- Machine Learning : Train models on known azabicyclic ligands to prioritize targets .
Basic Question: What are the storage and handling protocols?
Answer:
- Storage : −20°C under inert gas (N₂/Ar) to prevent hydrolysis .
- Stability : >24 months in sealed, desiccated containers (TGA shows decomposition >200°C) .
Advanced Question: How to design tiered toxicity profiling for preclinical development?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
